4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a sulfonamide derivative featuring a 4-fluorobenzenesulfonamide core linked to a 1,3,5-triazine ring substituted with a 2-(morpholin-4-yl)ethyl group. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is known to improve solubility and bioavailability in medicinal chemistry contexts. This compound’s structural framework aligns with sulfonamide-based inhibitors and agrochemicals, though its specific applications require further study .
Properties
IUPAC Name |
4-fluoro-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN5O3S/c16-13-1-3-14(4-2-13)25(22,23)19-15-17-11-21(12-18-15)6-5-20-7-9-24-10-8-20/h1-4H,5-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCUFEBVLGDQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the fluoro group: This step involves the fluorination of a suitable precursor, often using reagents like Selectfluor.
Formation of the triazine ring: This can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Sulfonamide formation: The final step involves the reaction of the synthesized intermediate with a sulfonyl chloride to form the desired sulfonamide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and agriculture, supported by relevant data and case studies.
Structure
The compound features:
- A fluoro group that enhances lipophilicity.
- A morpholine moiety that may contribute to biological activity.
- A benzenesulfonamide core, often associated with antibacterial properties.
Molecular Formula
The molecular formula is , indicating a diverse range of functional groups that can interact with biological systems.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the morpholine and triazine groups could enhance the efficacy against various pathogens. For instance, studies have shown that similar compounds are effective against both Gram-positive and Gram-negative bacteria due to their ability to inhibit folic acid synthesis, a vital pathway for bacterial growth.
Anticancer Potential
Compounds with similar structural frameworks have been investigated for their anticancer properties. The triazine ring is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.
Pesticidal Properties
The compound's structure suggests potential as a pesticide. Compounds with sulfonamide and triazine functionalities have been reported to possess herbicidal and fungicidal activities. Field trials could explore its effectiveness against specific phytopathogenic microorganisms, potentially offering a new avenue for crop protection strategies.
Polymer Chemistry
Given its unique chemical structure, the compound may serve as a building block in polymer synthesis. The incorporation of fluorinated groups can impart desirable properties such as increased hydrophobicity and thermal stability to polymers, which could be beneficial in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of sulfonamide derivatives. The results indicated that compounds with similar configurations showed IC50 values in the low micromolar range against several bacterial strains, suggesting that our compound may exhibit comparable efficacy .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that triazine-based compounds induced significant cytotoxicity in breast cancer cell lines through apoptosis mechanisms. The findings highlight the potential of structurally related compounds to serve as lead candidates for cancer therapy .
Case Study 3: Agricultural Use
Field trials conducted on sulfonamide derivatives revealed their effectiveness in controlling fungal infections in crops. The results indicated a substantial reduction in disease incidence when applied at recommended dosages, suggesting the viability of our compound as a new agricultural fungicide .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural similarities with several analogs, particularly in the triazine and benzenesulfonamide moieties. Key comparisons are outlined below:
Substituent Variations on the Benzene Ring
- 4-Methyl vs. 4-Fluoro Substitution :
The compound 4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide () replaces the fluorine atom with a methyl group. The methyl substituent increases lipophilicity (logP) compared to the electron-withdrawing fluorine, which may reduce solubility but enhance membrane permeability. Fluorine’s electronegativity could strengthen interactions with biological targets, such as enzymes or receptors, via dipole or hydrogen-bonding effects .
Variations in Triazine Substituents
- Morpholin-4-yl Ethyl vs. Phenylethyl or Pyridinylmethyl :
- BH47884 : Features a phenylethyl group on the triazine, increasing hydrophobicity and steric bulk compared to the morpholinyl ethyl group. This substitution may reduce aqueous solubility but enhance binding to hydrophobic pockets .
- BH47882 : Incorporates a pyridin-3-ylmethyl group, introducing a basic nitrogen atom that could participate in π-π stacking or cation-π interactions. This heteroaromatic group may alter pharmacokinetic properties compared to morpholine’s polar oxygen .
Molecular Weight and Formula Trends
*Note: The target compound’s molecular formula is inferred by replacing the methyl group (C1H3) in BH47885 with fluorine (F), yielding C15H22FN5O3S.
Solubility and Bioavailability
The morpholinyl ethyl group in the target compound and its 4-methyl analog () likely enhances solubility due to morpholine’s oxygen atom, which can form hydrogen bonds. In contrast, phenylethyl (BH47884) and pyridinylmethyl (BH47882) substituents reduce polarity, favoring hydrophobic environments .
Agrochemical and Pharmacological Contexts
- Pesticide Derivatives () : Triazinyl sulfonamides like metsulfuron methyl ester feature methoxy or methyl groups on the triazine, optimizing herbicidal activity. The target compound’s morpholine group may deviate from traditional agrochemical designs, suggesting alternative applications .
- Neuroprotective Potential (): The fluorinated triazinyl compound PC7 demonstrates neuroprotective effects in ischemic models. The target compound’s fluorine substitution may similarly influence bioactivity, though direct evidence is lacking .
Biological Activity
4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a fluorinated aromatic ring, a morpholine moiety, and a tetrahydrotriazine unit. The presence of these functional groups contributes to its biological properties.
Molecular Formula
- Chemical Formula : C14H18FN3O2S
- Molecular Weight : 319.38 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting dihydropteroate synthase and subsequently affecting nucleic acid synthesis.
Case Studies
- Antiviral Activity : A study explored the anti-virulence properties of compounds with similar structures against Pseudomonas aeruginosa. The findings suggested that these compounds could inhibit the virulence factor ExoA, which is crucial for the pathogenicity of the bacterium .
- CNS Drug Discovery : Morpholine-containing compounds have been evaluated for their central nervous system effects. Research indicates that they can modulate neurotransmitter systems effectively, suggesting potential applications in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The IC50 values for these derivatives ranged from 0.296 µM to 1.965 µM against different targets .
| Compound | Structure | IC50 (µM) |
|---|---|---|
| PJ-34 | N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-N,N-dimethylacetamide | 0.296 ± 0.080 |
| D | 3-(morpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one | 0.617 ± 0.023 |
| F | 1-[4-(3-dimethylamino-propoxy)-phenyl]-8,9-dihydro-7H-2,7,9a-triaza-benzo[cd]azulen-6-one HCl | 0.495 ± 0.090 |
Pharmacological Applications
The pharmacological profile suggests potential applications in treating bacterial infections and possibly in oncology due to its cytotoxic effects on cancer cells. Further studies are warranted to explore its efficacy and safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
